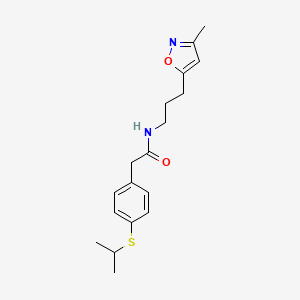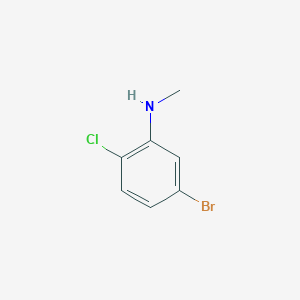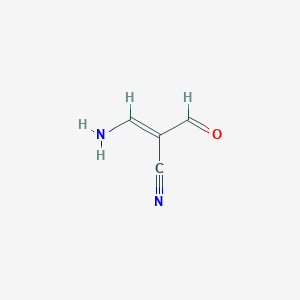
3-Amino-2-cyano-acroleine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
ACA has been used in the synthesis of many different compounds, including pharmaceuticals, dyes, and other organic compounds. A new strategy for the construction of functionalized 2-amino-3-cyano pyrroles has been developed. The reactions involved a copper-catalyzed azide–alkyne cycloaddtion reaction between terminal alkynes and sulfonyl azides followed by generation of N-sulfonoketenimine intermediates .Wissenschaftliche Forschungsanwendungen
DNA Interaction and Mutagenicity : Acrolein reacts with deoxycytidine 5'-monophosphate to form major adducts, which are diastereomers formed by the addition of C1 of acrolein to the exocyclic amino group at the 4-position of cytidine, followed by ring closure (Smith, Williamson, & Cohen, 1989). This interaction with DNA nucleotides suggests a role in mutagenicity and genetic alterations.
Metabolic Pathways and Biomolecular Interactions : Acrolein is formed endogenously and exogenously and has been found to interact with various biomolecules. It forms Michael adducts with ascorbic acid and reacts with guanine in DNA and amino acids like cysteine, lysine, histidine, and arginine, potentially disrupting the function of biomacromolecules (Stevens & Maier, 2008).
Environmental and Health Impact : Acrolein exposure has been associated with increased cardiovascular disease risk. It is a reactive aldehyde found in high amounts in smoke and is generated by lipid peroxidation. Its exposure correlates with platelet activation and suppression of circulating angiogenic cell levels (DeJarnett et al., 2014).
Acrolein-Protein Interactions : Acrolein reacts with proteins, forming stable adducts. It reacts with amino acids like cytosine and adenine, forming new rings and potentially contributing to genetic effects (Shapiro, Sodum, Everett, & Kundu, 1986).
Role in Disease Pathology : Acrolein-conjugated proteins have been found in the brains of mice exposed to acrolein and in aged APP/PS1 transgenic AD mice. This suggests a role in diseases like Alzheimer's, where it is involved in the modification of proteins implicated in the disease process (Chen et al., 2021).
Detection and Measurement Techniques : Methods for acrolein detection in biological systems are essential for diagnosing and therapeutic purposes. Techniques involving high-performance liquid chromatography and click chemistry reactions have been developed for this purpose, aiding in understanding acrolein's role in various diseases (Pradipta & Tanaka, 2020).
Eigenschaften
IUPAC Name |
(E)-3-amino-2-formylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c5-1-4(2-6)3-7/h1,3H,5H2/b4-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFUZRUXVYHVQW-DAFODLJHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C=O)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C=O)\C#N)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-cyano-acroleine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

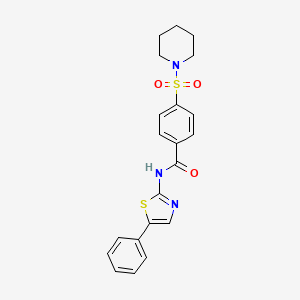

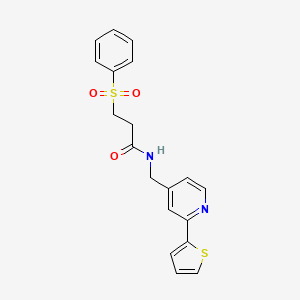
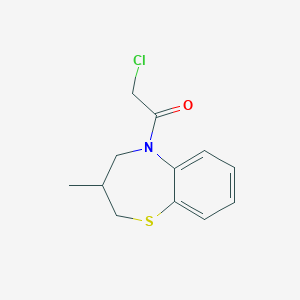
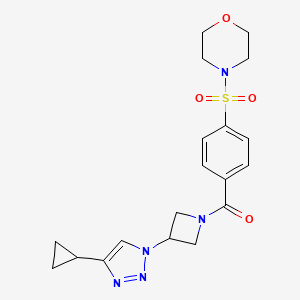

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B3019525.png)
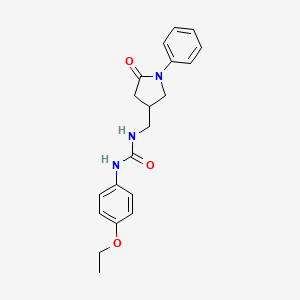
![4-chloro-N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B3019527.png)
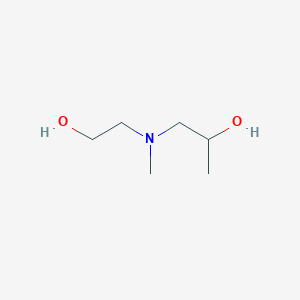
![4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B3019529.png)
![Ethyl 2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate](/img/structure/B3019533.png)
